molecular formula C14H9ClO4 B6401273 5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261931-59-2

5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401273
CAS No.: 1261931-59-2
M. Wt: 276.67 g/mol
InChI Key: BWIHBPQSERRKSQ-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO4 It is a derivative of benzoic acid, featuring a chlorine atom and a methylenedioxyphenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-methylenedioxybenzaldehyde and 5-chlorobenzoic acid.

    Condensation Reaction: The 3,4-methylenedioxybenzaldehyde undergoes a condensation reaction with 5-chlorobenzoic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted benzoic acids

Scientific Research Applications

5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid can be compared with other similar compounds, such as:

    3-(3,4-Methylenedioxyphenyl)benzoic acid: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.

    5-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid: The position of the chlorine atom is different, potentially leading to variations in its chemical and biological properties.

    3,4-Methylenedioxybenzoic acid: Does not contain the chlorine atom, which may affect its overall activity and applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIHBPQSERRKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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